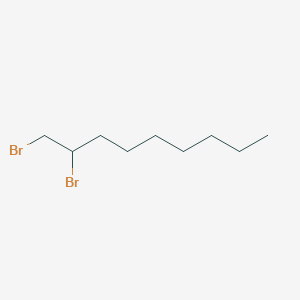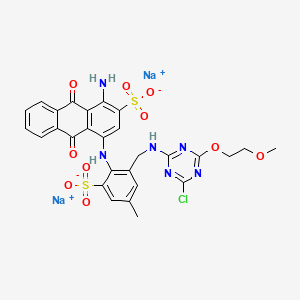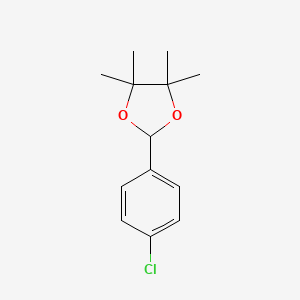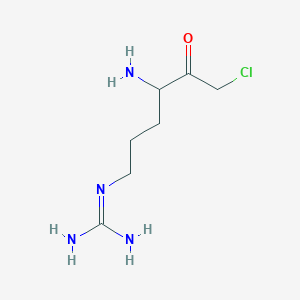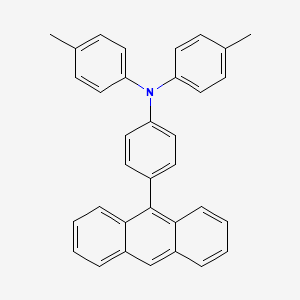
4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as toluene or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce halogenated anthracene derivatives .
Scientific Research Applications
4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in various applications. The molecular targets and pathways involved in its action include the interaction with electron-rich and electron-deficient sites, leading to changes in the compound’s electronic structure .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct photophysical and electrochemical properties. This makes it particularly valuable in applications requiring high thermal stability and blue emission with a high quantum yield .
Properties
| 74296-07-4 | |
Molecular Formula |
C34H27N |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-(4-anthracen-9-ylphenyl)-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C34H27N/c1-24-11-17-29(18-12-24)35(30-19-13-25(2)14-20-30)31-21-15-26(16-22-31)34-32-9-5-3-7-27(32)23-28-8-4-6-10-33(28)34/h3-23H,1-2H3 |
InChI Key |
HNOCXIWXNAZTRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


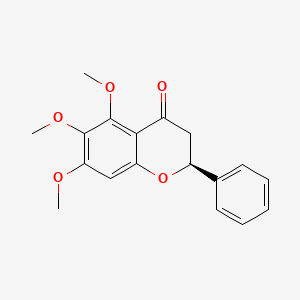

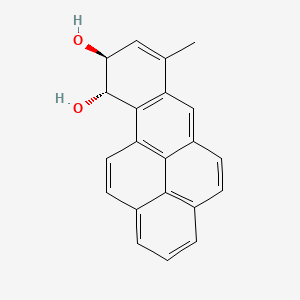
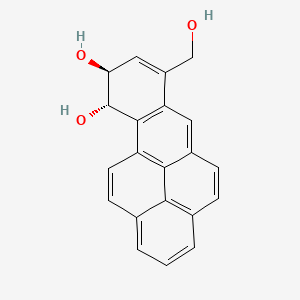
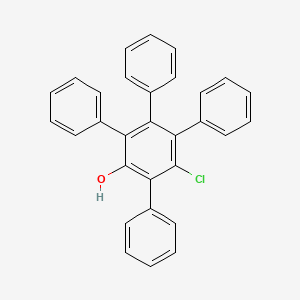

![N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide](/img/structure/B14440236.png)

